Home > Products > Screening Compounds P84341 > 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone
6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone -

6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

Catalog Number: EVT-5596361
CAS Number:
Molecular Formula: C24H19IN2O2
Molecular Weight: 494.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin

  • Compound Description: This compound demonstrated potent antitumor activity in vitro. In preclinical studies, it displayed significant growth inhibition across various cancer cell lines.

2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone

  • Compound Description: This quinazolinone derivative exhibited potent in vitro antitumor activity, inhibiting the growth of several cancer cell lines in preclinical models.

3-Amino-6-iodo-2-methyl quinazolin 4-(3H)-one

  • Compound Description: This particular quinazolinone derivative has been researched for its antibacterial and anti-inflammatory properties.
  • Compound Description: Studies have explored this quinazolinone derivative's potential as an antibacterial and anti-inflammatory agent.

3-phenyl-2-(4-(3-methylphenyl) piperazin-1-yl)quinazolin-4(3H)-one (SD-05)

  • Compound Description: This compound exhibited significant antianxiety activity in preclinical animal models, including the holeboard test and the elevated plus maze test.

2-(4-(2-fluorophenyl) piperazin-1-yl)-3-phenylquinazolin-4(3H)-one (SD-06)

  • Compound Description: SD-06 demonstrated notable antianxiety effects in animal models, particularly in the holeboard and elevated plus maze tests.

3-phenyl-2-(4-(4-methoxyphenyl) piperazin-1-yl)-quinazolin-4(3H)-one (SD-10)

  • Compound Description: SD-10 showed significant antianxiety activity in preclinical studies using the holeboard test and the elevated plus maze test in animal models.

2-(2'‐hydroxyphenyl)‐6‐tributylstannyl‐4‐(3H )‐quinazolinone

  • Compound Description: This compound is a key intermediate in the synthesis of radioiodinated quinazolinone derivatives designed for enzyme-mediated cancer imaging and therapy (EMCIT).

2-(2'‐hydroxyphenyl)‐6‐iodo‐4‐(3H)‐quinazolinone

  • Compound Description: This compound, a derivative of quinazolinone, was investigated for its potential use in cancer research.

2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl) acetamide

  • Compound Description: This compound serves as a vital building block for synthesizing various 4(3H)-quinazolinone derivatives, many of which have demonstrated promising antitumor and antifungal activities.

6-iodo-2-ethyl-4(3H) -3 (5-substituted benzothiazole-2’-yl) quinazolinones

  • Compound Description: This group of quinazolinone derivatives were designed and synthesized as potential anticonvulsant agents. Researchers investigated their ability to block experimentally induced seizures in laboratory animals.

12. 2-substituted-3-benzyl-6-iodo quinazolin-4(3H)-one analogs* Compound Description: This series of compounds was the subject of molecular modeling studies to assess their potential as breast cancer therapeutics. These studies aimed to understand the relationship between the structure of these quinazolinone derivatives and their activity against breast cancer cells. * Relevance: These analogs and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone share the 2-substituted-3-benzyl-6-iodoquinazolin-4(3H)-one core structure, making them closely related within this chemical class.

6-pyrazinyl-/fused pyrazinyl­quinazolin-4(3 H )-ones

  • Compound Description: This class of compounds, featuring a pyrazinyl group at the 6-position of the quinazolinone ring, was synthesized using a green chemistry approach involving PEG as a mediating solvent.

2‐(N‐substituted aminoethylthio)‐3‐aryl‐6‐iodo‐4(3H)‐quinazolinones

  • Compound Description: This series of quinazolinone derivatives, featuring a thioether linker at the 2-position and various aryl substitutions, was explored for potential central nervous system (CNS) activity.

6-halogeno-2-alkylaminoquinazolin-4(3H)-ones

  • Compound Description: Researchers investigated this class of quinazolinone derivatives, featuring halogen and alkylamino substituents, for their potential as K(ATP) channel openers. These channels play crucial roles in regulating insulin release and smooth muscle activity.

16. 2-[3-(6-chloro-2-phenyl) quinolin-3-yl] methyl– 6-iodo-3, 1-benzoxazin-4(3H) one* Compound Description: This compound is an intermediate in the synthesis of pyrazolylquinazolin–4(3H) ones. * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone share the core 6-iodoquinazolin-4(3H)-one structure, indicating their close structural relationship.

3-(substituted phenyl)-2-(substituted phenylchalconylaminoazetidinon-2'-yl)-6-monosubstitutedquinazolin-4(3H)-ones

  • Compound Description: This series of quinazolinone derivatives, characterized by diverse substitutions at specific positions, was synthesized and evaluated for their anti-inflammatory activity.

N-alkyl-quinazolin-4-one derivatives

  • Compound Description: This series of compounds showed satisfactory in vitro antitumor activity against three human tumor cell lines.

19. 2‐[2‐(4‐chlorophenyl)vinyl]‐7‐chloro‐3‐(2‐sulfamoyl‐1, 3, 4‐thiadiazol‐5‐yl)quinazolin‐4(3H)‐one* Compound Description: This quinazolinone derivative, containing a thiadiazole ring, exhibited significant diuretic activity in biological evaluations. * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related as they share the core quinazolinone structure, highlighting their connection within the same chemical class.

20. 2-(2'-phosphoryloxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone ([(125)I]5)* Compound Description: This compound is a water-soluble prodrug that is readily hydrolyzed by alkaline phosphatase to a water-insoluble drug, 2-(2'-hydroxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone ([(125)I]1), which is being studied for enzyme-mediated cancer imaging and therapy (EMCIT). * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related, both possessing the central 6-iodo-4(3H)-quinazolinone structure, marking them as related compounds.

21. 2-(2'-hydroxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone ([(125)I]1)* Compound Description: This compound is a water-insoluble drug that is hydrolyzed from a water-soluble prodrug, 2-(2'-phosphoryloxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone ([(125)I]5), by alkaline phosphatase and is being studied for enzyme-mediated cancer imaging and therapy (EMCIT). * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related, both possessing the central 6-iodo-4(3H)-quinazolinone structure, marking them as related compounds.

22. ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone (IQ(2-P))* Compound Description: This compound is a prodrug that can be hydrolyzed by prostatic acid phosphatase (PAP) to produce 2-(2'-hydroxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone (IQ(2-OH)) , a water-insoluble compound, for the noninvasive treatment of prostate cancer.* Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related, both possessing the central 6-iodo-4(3H)-quinazolinone structure, marking them as related compounds.

23. 2-(2'-hydroxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone (IQ(2-OH))* Compound Description: This compound is a water-insoluble drug that can be hydrolyzed from ammonium 2-(2'-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone (IQ(2-P)) by prostatic acid phosphatase (PAP) for the noninvasive treatment of prostate cancer. * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related, both possessing the central 6-iodo-4(3H)-quinazolinone structure, marking them as related compounds.

24. 3-(hydrazinoacetylamino)-2-methyl-6-bromoquinazolin-4(3H)-one* Compound Description: This compound is an intermediate in the synthesis of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones. * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related, both possessing the central quinazolin-4(3H)-one structure, marking them as related compounds.

25. 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones* Compound Description: This series of compounds were evaluated for hypotensive activity and were found to exhibit activity ranging from 10-90 mmHg. * Relevance: This compound and 6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone are structurally related, both possessing the central quinazolin-4(3H)-one structure, marking them as related compounds.

Properties

Product Name

6-iodo-3-(2-methoxyphenyl)-2-[2-(2-methylphenyl)vinyl]-4(3H)-quinazolinone

IUPAC Name

6-iodo-3-(2-methoxyphenyl)-2-[(E)-2-(2-methylphenyl)ethenyl]quinazolin-4-one

Molecular Formula

C24H19IN2O2

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C24H19IN2O2/c1-16-7-3-4-8-17(16)11-14-23-26-20-13-12-18(25)15-19(20)24(28)27(23)21-9-5-6-10-22(21)29-2/h3-15H,1-2H3/b14-11+

InChI Key

MAYLVJBKVACOQV-SDNWHVSQSA-N

SMILES

CC1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4OC

Canonical SMILES

CC1=CC=CC=C1C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4OC

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.